C.I. Acid violet 34, disodium salt

説明

Synthesis Analysis

The synthesis of similar complex compounds involves specific reactions that can include the use of counter-current chromatography and other preparative methods. For example, Weisz et al. (2011) detailed a method for separating related compounds using pH-zone-refining counter-current chromatography, highlighting the technical approaches that might be relevant for synthesizing or isolating compounds like C.I. Acid Violet 34, disodium salt (Weisz, Mazzola, & Ito, 2011).

Molecular Structure Analysis

The molecular structure of compounds similar to C.I. Acid Violet 34, disodium salt, has been explored through crystallographic studies. For instance, the study by Brufani et al. (1966) on the disodium salt of a different compound provides insights into how crystallographic methods can reveal the planar and partially aromatic nature of these complex salts (Brufani, Casini, Fedeli, Giacomello, & Vaciago, 1966).

Chemical Reactions and Properties

Chemical reactions and properties of such complex dyes often involve interactions with metals or other specific reagents. MacDonald and Yoe (1963) discussed the spectrophotometric determination of metals using related disodium salts, demonstrating the chemical reactivity and potential analytical applications of these compounds (MacDonald & Yoe, 1963).

Physical Properties Analysis

The physical properties of C.I. Acid Violet 34, disodium salt, such as solubility, color properties, and stability, are crucial for its application in various fields. While specific details on this compound are scarce, studies on related compounds offer valuable insights into how these properties are analyzed and utilized in practice.

Chemical Properties Analysis

The chemical properties, including reactivity with other substances, pH stability, and behavior in various chemical environments, are essential for understanding the full range of applications and safety measures for handling and using C.I. Acid Violet 34, disodium salt. Research, such as that by Zhu et al. (2015), investigating the use of disodium salts in battery technologies, illustrates the innovative applications driven by the chemical properties of these salts (Zhu, Li, Liang, Tao, & Chen, 2015).

科学的研究の応用

Importance in Food Science

In the realm of food science, additives like Calcium Disodium EDTA (which shares a functional role similar to what might be expected from various chemical salts) are utilized for their preservative qualities, showcasing the broader context in which disodium salts operate within food preservation and safety protocols. These compounds play critical roles in flavor enhancement, color retention, and maintaining food quality, highlighting the potential application areas for specific disodium salts like C.I. Acid Violet 34 (Sande, Wirtz, Vos, & Verhagen, 2014).

Pharmacological Implications

In pharmacology, the safety, antioxidant activities, and clinical efficacy of compounds are of paramount importance. For instance, the review on Chlorogenic Acid (CGA) underscores the significance of dietary polyphenols in health, suggesting that similar compounds, including potentially C.I. Acid Violet 34, could have therapeutic roles if their bioactivities are favorable (Naveed et al., 2018).

Environmental and Materials Science

The effectiveness of amino acid salt solutions in capturing CO2 points to the utility of disodium salts in environmental applications, particularly in carbon capture and storage technologies. This suggests that salts like C.I. Acid Violet 34 could find applications in environmental remediation or as components in materials designed for sustainability purposes (Zhang et al., 2018).

Food Safety and Microbiology

The role of sodium salts in microbial food safety is well-documented, illustrating how sodium chloride and related compounds inhibit pathogenic microorganisms in food. This area of research highlights the balance between reducing sodium intake and maintaining food safety, a consideration that could extend to the use of specific disodium salts like C.I. Acid Violet 34 in food processing (Taormina, 2010).

特性

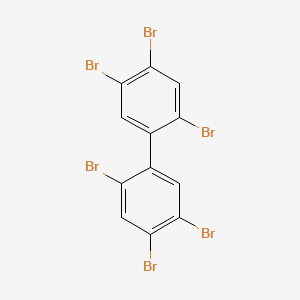

IUPAC Name |

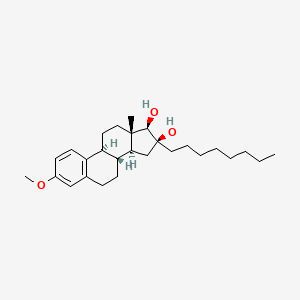

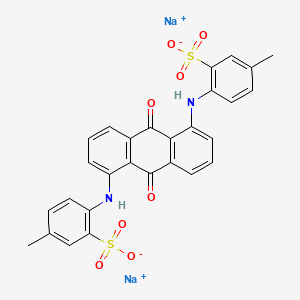

disodium;5-methyl-2-[[5-(4-methyl-2-sulfonatoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2O8S2.2Na/c1-15-9-11-19(23(13-15)39(33,34)35)29-21-7-3-5-17-25(21)27(31)18-6-4-8-22(26(18)28(17)32)30-20-12-10-16(2)14-24(20)40(36,37)38;;/h3-14,29-30H,1-2H3,(H,33,34,35)(H,36,37,38);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBNCDTLHQPLASV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=CC=C4)NC5=C(C=C(C=C5)C)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H20N2Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

117-04-4 (Parent) | |

| Record name | C.I. 61710 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1041716 | |

| Record name | C.I. Acid Violet 34, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C.I. Acid violet 34, disodium salt | |

CAS RN |

6408-63-5 | |

| Record name | C.I. 61710 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006408635 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonic acid, 2,2'-[(9,10-dihydro-9,10-dioxo-1,5-anthracenediyl)diimino]bis[5-methyl-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Acid Violet 34, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 2,2'-((9,10-dihydro-9,10-dioxoanthracene-1,5-diimino)bis(5-methylbenzenesulphonate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.421 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[5-(phenylmethyl)-1,3,4-thiadiazol-2-yl]carbamic acid methyl ester](/img/structure/B1200350.png)

![3-[5-(2-furanyl)-1H-pyrazol-3-yl]-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1200353.png)

![6,8-Dioxabicyclo[3.2.1]octane](/img/structure/B1200354.png)